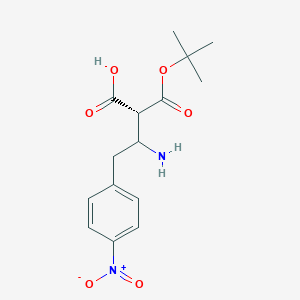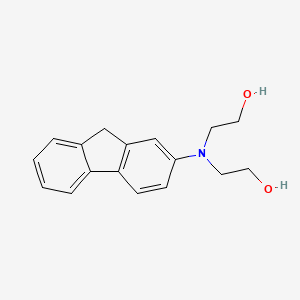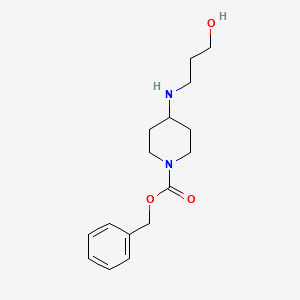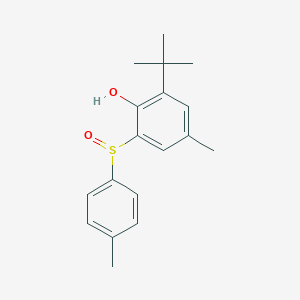![molecular formula C19H17NO2S B14001581 6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione CAS No. 70509-94-3](/img/structure/B14001581.png)
6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione is a chemical compound with the molecular formula C19H17NO2S and a molecular weight of 323.409 g/mol . This compound is known for its unique structure, which includes a pyranoacridine core with hydroxy and thione functional groups. It is also referred to by other names such as 7-Thionoracronycine and 11-hydroxy-2,2,5-trimethyl-5,10-dihydro-2H-1-oxa-5-azatetraphene-10-thione .
Méthodes De Préparation
The synthesis of 6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of reagents such as sulfur and various organic solvents. The exact reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the final product .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure consistent quality and yield while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the thione group can yield a thiol.
Applications De Recherche Scientifique
6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals .
In biology and medicine, this compound has shown potential as an inhibitor of certain enzymes, such as aldose reductase and aldehyde reductase . These enzymes are involved in various metabolic pathways, and their inhibition can have therapeutic effects in conditions like diabetes and inflammation. Additionally, the compound’s ability to interact with biological targets makes it a candidate for further drug development and research .
Mécanisme D'action
The mechanism of action of 6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione involves its interaction with specific molecular targets. The hydroxy and thione groups play a crucial role in binding to enzymes and other proteins, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
For instance, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the reduction of glucose to sorbitol. This inhibition can help manage complications associated with diabetes, such as neuropathy and retinopathy .
Comparaison Avec Des Composés Similaires
6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione can be compared with other similar compounds, such as 6-Methoxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione and 6-Hydroxy-11-methoxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-one . These compounds share a similar pyranoacridine core but differ in their functional groups, which can significantly impact their chemical properties and biological activities.
This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
70509-94-3 |
|---|---|
Formule moléculaire |
C19H17NO2S |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
6-hydroxy-3,3,12-trimethylpyrano[2,3-c]acridine-7-thione |
InChI |
InChI=1S/C19H17NO2S/c1-19(2)9-8-12-15(22-19)10-14(21)16-17(12)20(3)13-7-5-4-6-11(13)18(16)23/h4-10,21H,1-3H3 |
Clé InChI |
JDAUOBMQMHHHKS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=S)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
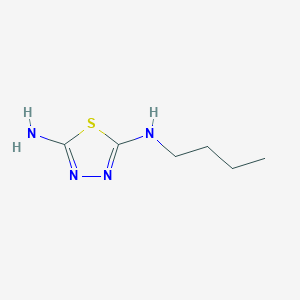

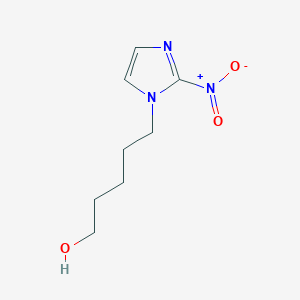
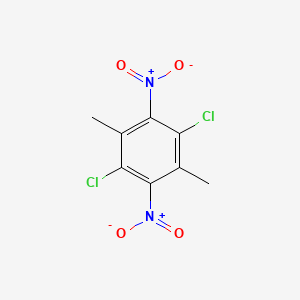
![2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone](/img/structure/B14001531.png)
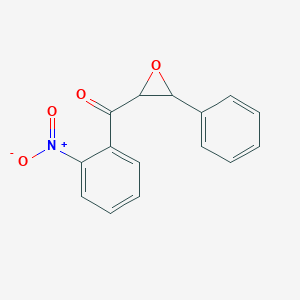
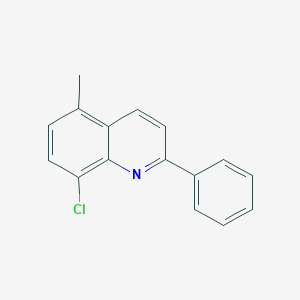
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)
